molecular formula C14H15N5O2S B2911678 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351643-94-1

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Numéro de catalogue: B2911678
Numéro CAS: 1351643-94-1
Poids moléculaire: 317.37
Clé InChI: PJPYHSKYEVAUPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a benzothiazole core linked via a methylamino group to an acetamide scaffold, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety. The benzothiazole ring is a privileged structure in medicinal chemistry, known for conferring antimicrobial, anticancer, and anti-inflammatory properties . The 1,2,4-oxadiazole group enhances metabolic stability and bioavailability, often serving as a bioisostere for ester or amide groups .

Propriétés

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-9-16-13(21-18-9)7-15-12(20)8-19(2)14-17-10-5-3-4-6-11(10)22-14/h3-6H,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPYHSKYEVAUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a hybrid organic molecule featuring a benzothiazole moiety and an oxadiazole ring. This unique structure suggests potential biological activities, making it a subject of interest in pharmacological research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Ring : This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.
  • Introduction of the Methylamino Group : The benzothiazole derivative is reacted with methylamine to introduce the methylamino group.
  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized by reacting hydrazine with an appropriate carboxylic acid derivative.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing benzothiazole and oxadiazole moieties exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Antitumor Activity

Benzothiazole derivatives have been investigated for their anticancer potential. The presence of electron-donating groups in the structure has been linked to increased cytotoxicity against cancer cell lines. For example, studies report IC50 values indicating significant cytotoxic effects on human cancer cell lines .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated several thiazole derivatives against Staphylococcus aureus and E. coli, finding that certain modifications led to enhanced antimicrobial properties .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that compounds with similar structural characteristics exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • The presence of specific functional groups (e.g., methyl and methoxy groups) significantly influences biological activity.
  • Substituents at particular positions on the benzothiazole or oxadiazole rings can enhance or diminish efficacy against targeted pathogens or cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () :
    This compound replaces the oxadiazole with a triazole ring. The benzothiazole-triazole hybrid demonstrated high reactivity in triazole formation (82–97% yields) and is under evaluation for antiproliferative activity. The absence of the oxadiazole group may reduce metabolic stability compared to the target compound .

  • N-(Benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide (): Features an azetidine-oxadiazole system instead of the methylamino linker. Its oxalate salt form (CAS: 1351621-29-8) suggests improved solubility over the target compound’s free base .

Oxadiazole-Containing Derivatives

  • (S)-(2-((3-(4-((4-([1,1′-biphenyl]-3-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)(amino)methaniminium chloride (23a) (): A sphingosine kinase inhibitor with a biphenyl-thiazole-oxadiazole scaffold. The pyrrolidine linker and charged guanidine group enhance target engagement but may reduce blood-brain barrier penetration compared to the target compound’s neutral acetamide .
  • 2-Cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide () :
    A simpler analog lacking the benzothiazole moiety. The cyclopentyl group increases hydrophobicity, which could enhance tissue distribution but reduce aqueous solubility .

Acetamide-Linked Compounds

  • N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): Substitutes the acetamide with a thioether linkage.
  • 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (): Incorporates a pyrazole-oxadiazole core. The methylsulfanyl group increases electron density, possibly enhancing π-π stacking interactions in hydrophobic binding pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole, Oxadiazole Methylamino, Acetamide Under investigation -
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole, Triazole Nitrophenyl Antiproliferative (in vitro)
(S)-23a () Thiazole, Oxadiazole Biphenyl, Guanidine Sphingosine kinase inhibition
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide, Oxadiazole Thioether, Dichloropyridine Anticancer (patented)
2-Cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide Acetamide, Oxadiazole Cyclopentyl Not reported

Key Findings and Implications

  • Benzothiazole vs. Other Heterocycles : The benzothiazole core in the target compound likely contributes to antimicrobial or anticancer activity, as seen in analogs like 5d (anti-inflammatory) and triazole derivatives (antiproliferative) .
  • Oxadiazole vs.

Q & A

Q. What synthetic methodologies are reported for synthesizing 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base at 20–25°C. The product is isolated by filtration and recrystallized from ethanol-DMF mixtures . Alternative routes avoid moisture-sensitive acetylating agents (e.g., acetyl chloride) by using triethyl orthoformate and sodium azide in acetic acid under reflux, yielding stable intermediates confirmed by 1^1H-NMR and HRMS .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • 1^1H-NMR : Peaks at δ 12.32 (s, 1H, NH) and δ 2.19 (s, 3H, CH3_3) confirm the acetamide and methyl groups .
  • HRMS : Exact mass matches the molecular formula (e.g., m/z 193.0 [M+H]+^+ for C9_9H8_8N2_2OS) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) .

Q. What preliminary biological assays are used to evaluate its activity?

Antifungal activity is tested via disc diffusion against strains like C. albicans and A. flavus, with miconazole as a positive control. Activity is quantified by inhibition zone diameter (e.g., compound S30A1 in showed zones of 18–22 mm).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or purity?

  • Solvent Selection : Dioxane or DMF enhances solubility of intermediates .
  • Catalyst Use : Triethylamine improves nucleophilic substitution efficiency .
  • Reagent Stability : Sodium azide in acetic acid avoids moisture-sensitive acetylating agents, improving reproducibility .
  • Purification : Recrystallization from ethanol-DMF mixtures removes byproducts .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Standardized Protocols : Ensure consistent fungal inoculum size and incubation time .
  • Control Groups : Compare against structurally similar analogs (e.g., nitro-substituted derivatives in exhibit higher potency).
  • Statistical Validation : Use ANOVA to assess significance (e.g., p < 0.05 for differences in activity against A. flavus vs. P. notatum) .

Q. What computational methods support mechanistic studies of its bioactivity?

  • Molecular Docking : Analyze binding poses to fungal cytochrome P450 enzymes (e.g., compound 9c in showed strong interactions via hydrogen bonds and π-π stacking).
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with antifungal activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects : Nitro groups at the benzothiazole ring (e.g., S30 in ) enhance antifungal activity by 30% compared to methyl groups.
  • Heterocycle Modifications : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole alters solubility and target affinity .

Methodological Considerations

Q. Table 1. Key Antifungal Data for Analogous Compounds

CompoundInhibition Zone (mm, C. albicans)IC50_{50} (µM)Reference
S30A12212.5
S30 (nitro)268.2
Miconazole305.0

Note : Data adapted from ; IC50_{50} determined via microdilution assays.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.